2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is an organic compound that belongs to a class of piperazine derivatives. This compound is characterized by its complex structure, which includes a piperazine ring, a pyrimidine moiety, and a difluorophenyl group. The unique combination of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through established organic chemistry techniques. Its synthesis typically involves multiple steps, utilizing commercially available reagents and solvents. The origins of the compound can be traced back to research focused on piperazine derivatives and their biological activities.
This compound can be classified under several categories:
The synthesis of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves several key steps:
The reaction conditions may vary depending on the desired yield and purity. Common solvents include dimethyl sulfoxide or acetonitrile, and bases such as sodium hydride or potassium carbonate are often employed to facilitate the coupling reaction.
The molecular structure of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can be represented using various chemical notation systems:
Property | Value |
---|---|
Molecular Formula | C17H21F2N5 |
Molecular Weight | 333.4 g/mol |
IUPAC Name | 2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI | InChI=1S/C17H21F2N5/c1-22(2)16-5-6... |
InChI Key | YZUMNQACJGVXHP-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F |
This structure indicates the presence of a pyrimidine ring fused with a piperazine unit and a difluorophenyl group.
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. The presence of both piperazine and pyrimidine moieties suggests potential activity in modulating neurotransmitter systems or inhibiting certain enzymatic pathways.
The physical properties of the compound include:
Relevant chemical properties include:
The compound has several potential applications in scientific research:
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.:
CAS No.:
CAS No.: 85252-29-5